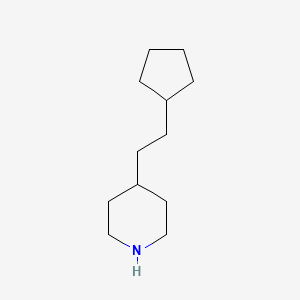

4-(2-Cyclopentylethyl)piperidine

Description

Significance of Piperidine (B6355638) Heterocycles in Synthetic Organic Chemistry and Biological Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. exlibrisgroup.comnih.govencyclopedia.pub It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comarizona.edu The widespread presence of the piperidine moiety in over 70 commercially available drugs, including several blockbuster medications, underscores its importance. exlibrisgroup.comarizona.edu

The significance of piperidine derivatives stems from their broad range of biological activities. These compounds have been shown to exhibit properties including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects. ijnrd.orgresearchgate.net For instance, drugs like Donepezil, used for treating Alzheimer's disease, and Minoxidil, for hair loss, feature a piperidine structure. ijnrd.orgnih.gov The versatility of the piperidine scaffold allows it to serve as a foundational structure for developing novel therapeutic agents. nih.govencyclopedia.pub

In synthetic organic chemistry, the development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical area of research. nih.gov Common synthetic routes include the hydrogenation or reduction of pyridine (B92270) precursors and various cyclization reactions. nih.gov The ability to introduce chirality into the piperidine scaffold is particularly valuable, as it can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics of drug candidates. thieme-connect.comthieme-connect.com The introduction of different substituents to the piperidine ring allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. mdpi.com

Table 1: Examples of Piperidine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Donepezil | Alzheimer's Disease nih.gov |

| Fentanyl | Analgesic (Opioid) ijnrd.org |

| Haloperidol | Antipsychotic ijnrd.org |

| Loperamide | Antidiarrheal ijnrd.org |

| Methylphenidate | Stimulant (ADHD) ijnrd.org |

| Minoxidil | Vasodilator (Hair loss) ijnrd.org |

| Paroxetine | Antidepressant (SSRI) ijnrd.org |

| Risperidone | Antipsychotic ijnrd.org |

Overview of the Cyclopentylethyl Moiety as a Structural Element in Bioactive Compounds

The cyclopentylethyl moiety, while not as extensively documented as a standalone pharmacophore, represents a lipophilic structural element. In drug design, lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The introduction of lipophilic groups, such as the cyclopentylethyl moiety, can significantly impact a molecule's biological activity. sci-hub.se

Increasing the lipophilicity of a compound can enhance its ability to cross biological membranes, which is often a prerequisite for reaching its target site of action. youtube.com Due to the hydrophobic nature of many protein binding pockets, a higher lipophilicity can also lead to stronger binding affinity between a drug and its target. nih.gov However, excessively high lipophilicity can have detrimental effects, such as decreased aqueous solubility, increased metabolic breakdown, and a higher risk of off-target effects and toxicity. researchgate.net

Therefore, the inclusion of a moderately lipophilic group like cyclopentylethyl can be a strategic approach in drug design to balance potency and pharmacokinetic properties. The cyclic nature of the cyclopentyl group can also introduce conformational rigidity, which may contribute to a more specific interaction with a biological target. While specific examples of bioactive compounds containing a cyclopentylethyl moiety are not as common in the literature as other groups, the underlying principle of using such alkyl groups to modulate lipophilicity is a well-established strategy in medicinal chemistry. thieme-connect.comsci-hub.se

Table 2: Influence of Lipophilicity on Drug Properties

| Property | General Effect of Increased Lipophilicity |

|---|---|

| Absorption | Generally increases permeability across membranes youtube.com |

| Distribution | Can increase volume of distribution youtube.com |

| Metabolism | Often increases susceptibility to metabolic enzymes |

| Solubility | Tends to decrease aqueous solubility youtube.com |

| Target Affinity | May increase due to hydrophobic interactions |

| Toxicity | Can increase the risk of off-target effects |

Rationale for Investigating 4-(2-Cyclopentylethyl)piperidine as a Core Structure for Research

The rationale for investigating this compound as a core structure for research is based on the synergistic potential of its two key components. The piperidine ring provides a proven and versatile scaffold that is well-represented in a multitude of clinically successful drugs and is known to interact with a wide array of biological targets. exlibrisgroup.comarizona.edu Its structural flexibility allows for the introduction of various substituents to modulate its pharmacological profile. mdpi.com

Given the diverse biological activities associated with piperidine derivatives, including their roles as anticancer, anti-Alzheimer's, and antimicrobial agents, the exploration of novel derivatives like this compound is a logical step in the search for new therapeutic agents. nih.govajchem-a.com The synthesis and biological evaluation of this compound and its further derivatives could lead to the discovery of new lead compounds with unique pharmacological profiles, potentially addressing unmet medical needs. The combination of a well-established pharmacophore with a lipophilic modifying group presents a promising strategy for the development of next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

4-(2-cyclopentylethyl)piperidine |

InChI |

InChI=1S/C12H23N/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12/h11-13H,1-10H2 |

InChI Key |

YGIMTTDNUGISDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Cyclopentylethyl Piperidine and Analogues

Retrosynthetic Analysis of the 4-(2-Cyclopentylethyl)piperidine Core

A retrosynthetic analysis of this compound reveals several logical disconnections for its synthesis. The primary disconnection point is the bond between the piperidine (B6355638) ring and the cyclopentylethyl side chain. This suggests a strategy where a pre-functionalized piperidine ring is coupled with a suitable cyclopentylethyl synthon. Alternatively, the piperidine ring itself can be disconnected, leading to acyclic precursors that can be cyclized to form the heterocyclic core. This latter approach allows for the introduction of the side chain at an earlier stage of the synthesis.

Classical and Contemporary Approaches to Piperidine Ring Synthesis

The piperidine scaffold is a common motif in a vast number of natural products and pharmaceutical agents. rsc.org Consequently, a rich variety of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern multi-component strategies. nih.gov

Reductive Amination and Cyclization Techniques

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. researchgate.net This method typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine intermediate. Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to the piperidine core. nih.gov For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed, where phenylsilane (B129415) serves a multifaceted role in promoting imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. nih.gov Another approach involves the one-pot cyclization/reduction of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction with sodium borohydride. nih.gov

A variety of reducing agents can be employed in these cyclization reactions, with borane-pyridine complex (BAP) emerging as a less toxic and cost-effective alternative to sodium cyanoborohydride (NaCNBH3). tandfonline.comtandfonline.com BAP has been successfully used in the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

| Precursor Type | Reaction | Key Reagents | Product |

| δ-Amino aldehyde/ketone | Intramolecular Reductive Amination | Iron catalyst, Phenylsilane | Piperidine |

| Halogenated amide | Cyclization/Reduction Cascade | Trifluoromethanesulfonic anhydride, Sodium borohydride | Piperidine |

| Aldehyde and Piperidine | Reductive Amination | Borane-pyridine complex (BAP) | N-substituted Piperidine |

Aza-Michael Addition Reactions

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful tool for piperidine synthesis. ntu.edu.sgrsc.orgresearchgate.net Intramolecular aza-Michael reactions are particularly useful for constructing the piperidine ring. nih.govrsc.org These reactions can be catalyzed by bases, acids, or even organocatalysts to achieve high yields and stereoselectivity. nih.gov For example, the use of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Furthermore, a biocatalytic aza-Michael strategy using an ω-transaminase (ω-TA) has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones. acs.org

| Reaction Type | Catalyst/Reagent | Product | Key Features |

| Intramolecular Aza-Michael | Quinoline organocatalyst, Trifluoroacetic acid | Enantiomerically enriched piperidines | High enantioselectivity |

| Biocatalytic Aza-Michael | ω-Transaminase (ω-TA) | Enantioselective piperidines | Excellent conversion and isolated yield |

| Base-induced Diastereoselective | TBAF or Cesium Carbonate | 2,6-trans-piperidines | Suitable for large-scale synthesis |

| Carbene-catalyzed | N-Heterocyclic Carbene (NHC) | Enantioselective piperidines | Good enantioselectivity and high yields |

Multi-component Reaction Schemes for Piperidine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like piperidines. taylorfrancis.comresearchgate.net A notable example is the vinylogous Mannich reaction, inspired by the biosynthesis of piperidine alkaloids. rsc.org In this strategy, a three-component reaction between a functionalized dienolate, an aldehyde, and a chiral amine can lead to the formation of a chiral dihydropyridinone, a versatile intermediate for various piperidine compounds. rsc.org Another MCR involves the one-pot reduction of sugar-derived lactams followed by a Joullié-Ugi reaction to produce polyhydroxylated piperidine peptidomimetics. acs.org

Introduction of the 2-Cyclopentylethyl Side Chain

Once the piperidine ring is formed, or concurrently with its formation, the 2-cyclopentylethyl side chain must be introduced at the 4-position. This can be achieved through various alkylation and cross-coupling techniques.

Alkylation and Cross-Coupling Methodologies

Direct alkylation of a piperidine derivative at the 4-position can be challenging due to potential N-alkylation and over-alkylation. researchgate.netodu.edu However, by carefully choosing the substrate and reaction conditions, regioselective C-alkylation can be achieved. For instance, the generation of an enamide anion from Δ¹-piperideine allows for alkylation at the 3-position (which corresponds to the 4-position of the final product after reduction). odu.edu

More commonly, cross-coupling reactions are employed to form the carbon-carbon bond between the piperidine ring and the side chain. sigmaaldrich.com These reactions, often catalyzed by transition metals like palladium or nickel, couple an organometallic reagent with an organic halide or pseudohalide. acs.org For the synthesis of this compound, this would typically involve the reaction of a 4-halopiperidine derivative with a cyclopentylethyl organometallic reagent (e.g., a Grignard or organozinc reagent) or vice versa. core.ac.ukprinceton.edu The Negishi cross-coupling, which utilizes organozinc reagents, is particularly effective for coupling sp³-hybridized carbon centers. acs.org Recent advances have enabled the use of unactivated secondary alkyl halides in these reactions, expanding their scope. core.ac.uk

| Reaction | Catalyst | Reactants | Product |

| Negishi Cross-Coupling | Palladium or Nickel | 4-Halopiperidine, Cyclopentylethylzinc halide | This compound |

| Suzuki Cross-Coupling | Palladium | 4-Piperidinylboronic acid/ester, Cyclopentylethyl halide | This compound |

| Kumada Cross-Coupling | Nickel | 4-Piperidinyl Grignard reagent, Cyclopentylethyl halide | This compound |

Radical Functionalization Strategies

Radical functionalization strategies offer powerful methods for the formation of carbon-carbon bonds in the synthesis of piperidine derivatives. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

One general approach involves the C-H functionalization of pyridines, which can serve as precursors to piperidines. By identifying an enzyme-mimic pocket-type urea (B33335) activation reagent, a general platform for the C-4 functionalization of pyridines has been developed. This method allows for the incorporation of both ionic and radical nucleophiles to achieve alkylation and arylation. rsc.orgnih.gov Notably, highly regioselective C-4 radical arylation has been disclosed for the first time using this strategy. rsc.orgnih.gov The broad scope of nucleophiles and pyridines makes this platform applicable to the late-stage functionalization of complex molecules. rsc.orgnih.gov

Alkyl radicals, which are key intermediates in these transformations, can be generated through several methods, including C-H bond functionalization via hydrogen-atom-transfer (HAT) and C-X bond functionalization via halogen-atom-transfer (XAT). iu.edu Photoredox catalysis has emerged as a powerful tool for generating radicals under mild, visible-light-induced conditions, often avoiding the need for costly transition metals. iu.edu For instance, alkylboron species, such as alkylboronic acids and esters, can be activated by nitrogen- or oxygen-radical transfer to generate alkyl radicals for subsequent reactions. rsc.org

A specific example of radical cyclization leading to piperidine rings involves the reaction of 7-substituted-6-aza-8-bromooct-2-enoates. Cyclization with tributyltin hydride typically yields trans-2,4-disubstituted piperidines. nih.gov Interestingly, the use of tris(trimethylsilyl)silane (B43935) as the radical mediator can significantly enhance the diastereoselectivity of the cyclization. nih.gov This improvement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.gov

While direct radical functionalization to introduce a cyclopentylethyl group onto a pre-existing piperidine or pyridine (B92270) ring is not extensively documented, the general principles of radical C-H activation and radical addition could be applied. For example, a cyclopentylethyl radical could theoretically be generated from a corresponding halide or carboxylic acid derivative and then added to an activated pyridine or a piperidine-based radical acceptor.

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The stereoselective synthesis of this compound derivatives can be approached through the use of chiral auxiliaries, catalytic asymmetric methods, and enantioselective strategies for constructing the piperidine ring.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries can be designed to induce high levels of stereocontrol in a variety of transformations, including alkylation and aldol (B89426) reactions. numberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com The selection of an appropriate chiral auxiliary is crucial and often involves screening various options and optimizing reaction conditions. numberanalytics.com Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. iu.edu

Catalytic asymmetric methods provide an efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals or organocatalysts, can generate chiral products in high enantiomeric excess. nih.gov For instance, chiral phosphoric acids have been successfully employed in the synthesis of axially chiral allenes and styrenes, demonstrating their utility in controlling stereochemistry. nih.gov In the context of piperidine synthesis, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed using the MeO-BoQPhos ligand, achieving high enantioselectivities. sigmaaldrich.com

Enantioselective Approaches to Piperidine Rings

Enantioselective strategies for the construction of the piperidine ring itself are a powerful way to access chiral piperidine derivatives. One approach involves the enantioselective addition of Grignard reagents to pyridine N-oxides in the presence of a chiral ligand, such as a lithium BINOL-ate. acs.org This method can produce optically active N-hydroxyltetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantiomeric purity. acs.org

Another strategy is the dearomatization of pyridines. For example, a stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines. organic-chemistry.org These intermediates can be further transformed to access chiral piperidines.

The following table summarizes some general approaches to stereoselective piperidine synthesis that could be adapted for this compound derivatives.

| Method | Description | Key Features | Potential Application for this compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. numberanalytics.comresearchgate.net | High diastereoselectivity, recoverable auxiliary. | An N-acyl-4-oxopiperidine derivative could be reacted with a chiral auxiliary to control the stereoselective addition of the cyclopentylethyl group. |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a substituted pyridine precursor. sigmaaldrich.com | High enantioselectivity, atom-economical. | Asymmetric hydrogenation of a 4-(cyclopentylethyl)pyridine could yield chiral this compound. |

| Enantioselective Grignard Addition | Addition of a Grignard reagent to a pyridine N-oxide in the presence of a chiral ligand. acs.org | Access to optically active piperidines. | Could potentially be used to introduce a cyclopentylethyl group to a pyridine N-oxide with stereocontrol. |

| Dearomatization/Borylation | Stepwise dearomatization and borylation of a pyridine to create chiral intermediates. organic-chemistry.org | Access to functionalized chiral piperidines. | A 4-substituted pyridine could undergo this process to create a chiral piperidine that is further elaborated to the target molecule. |

Post-Synthetic Functionalization of the Piperidine Nitrogen and Ring Carbons

Post-synthetic functionalization allows for the diversification of the this compound scaffold, enabling the synthesis of a library of related compounds. This can involve modifications at the piperidine nitrogen or at the carbon atoms of the ring.

The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in DMF or sodium hydride in DMF can be used to facilitate the alkylation. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net

Functionalization of the carbon atoms of the piperidine ring often involves C-H activation. While challenging, methods for the α-functionalization of cyclic amines are being developed. One strategy involves the conversion of the amine to an α-ketoamide derivative, which can then undergo further reactions. nih.gov Another approach utilizes the generation of alkyl radicals via C-H functionalization or halogen atom transfer, which can then participate in carbon-carbon bond-forming reactions. iu.edu

Isolation and Purification Techniques for this compound and Analogues

The isolation and purification of this compound and its analogues are crucial steps to obtain the desired compound in high purity. Common techniques include extraction, crystallization, distillation, and chromatography.

After a synthesis is complete, the reaction mixture is typically worked up to remove reagents and byproducts. This often involves partitioning the mixture between an organic solvent and an aqueous solution. The product, being a basic amine, can be extracted into an acidic aqueous layer and then re-extracted into an organic solvent after basifying the aqueous layer.

Crystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. For amine compounds like this compound, it is common to form a salt, such as a hydrochloride salt, which often has better crystalline properties than the free base. google.com

For liquid compounds, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent decomposition at high temperatures.

Chromatographic techniques are widely used for the purification of piperidine derivatives. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, can separate the desired product from impurities based on differences in polarity. The choice of eluent (solvent system) is critical for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

The table below summarizes common purification techniques applicable to this compound and its analogues.

| Technique | Description | Key Considerations |

| Extraction | Partitioning between immiscible solvents based on solubility and pH. | The basicity of the piperidine nitrogen allows for acid-base extraction. |

| Crystallization | Formation of a crystalline solid from a solution. google.com | Often performed on a salt form (e.g., hydrochloride) for better crystal formation. google.com |

| Distillation | Separation of liquids based on boiling points. | Vacuum distillation is suitable for high-boiling point amines to avoid decomposition. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Choice of stationary phase (e.g., silica gel) and eluent is crucial for effective separation. |

| Thin-Layer Chromatography (TLC) | A quick method to assess purity and determine conditions for column chromatography. | Useful for reaction monitoring and method development. |

Molecular Structure and Conformational Studies of 4 2 Cyclopentylethyl Piperidine Derivatives

Spectroscopic Elucidation of Molecular Structures

A combination of spectroscopic methods is indispensable for the comprehensive structural characterization of 4-(2-Cyclopentylethyl)piperidine derivatives. Each technique provides unique and complementary information, from the connectivity of atoms to the precise three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational preferences of molecules in solution. For piperidine (B6355638) derivatives, ¹H and ¹³C NMR are particularly insightful. researchgate.net

In the context of this compound derivatives, the chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their axial or equatorial orientation. For instance, large vicinal coupling constants (typically around 10-13 Hz) between adjacent protons often indicate a trans-diaxial relationship, which is characteristic of a chair conformation. ias.ac.in Conversely, smaller coupling constants (around 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial interactions.

The introduction of substituents on the piperidine nitrogen can significantly influence the ring's conformation. For example, N-acyl or N-nitroso groups can introduce steric strain that may lead to a preference for non-chair conformations, such as twist-boat or boat forms. researchgate.netias.ac.inresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the signals of the complex proton and carbon spectra of these derivatives, confirming the connectivity within the molecule. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Piperidines

| Proton | Typical Chemical Shift (ppm) - Equatorial | Typical Chemical Shift (ppm) - Axial |

|---|---|---|

| H-2, H-6 | 2.9 - 3.1 | 2.5 - 2.7 |

| H-3, H-5 | 1.6 - 1.8 | 1.1 - 1.3 |

| H-4 | 1.4 - 1.6 | 1.0 - 1.2 |

Note: These are general ranges and can be influenced by substituents and solvent.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique confirms the elemental composition and helps in the identification of the molecular formula. For derivatives of this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For instance, the molecular weight of 2-(2,2-Dicyclohexylethyl)piperidine is 277.4879 g/mol , which would be confirmed by a corresponding molecular ion peak in its mass spectrum. nist.govnist.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of bonds within the molecule results in fragment ions, and the analysis of these fragments can help to piece together the structure of the parent molecule.

Table 2: Key Mass Spectrometry Data for a Hypothetical this compound Derivative

| Feature | Description | Example Value (m/z) |

|---|---|---|

| Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. | Corresponds to the molecular weight |

| Base Peak | The most intense peak in the spectrum, assigned a relative intensity of 100%. | Varies depending on the most stable fragment |

| Fragment Ions | Result from the cleavage of bonds within the molecule. | Various m/z values smaller than the molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

In this compound and its derivatives, the N-H stretching vibration of the piperidine ring is a key feature, typically appearing as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclopentyl, ethyl, and piperidine ring) are observed in the 2850-3000 cm⁻¹ region. researchgate.net The presence of a carbonyl group (C=O) in a derivative, such as an N-acylpiperidine, would give rise to a strong absorption band around 1630-1680 cm⁻¹. researchgate.net The so-called Bohlmann bands, which are a series of absorption bands in the 2700-2800 cm⁻¹ region, can provide information about the conformation of the lone pair on the nitrogen atom in piperidine derivatives. rsc.orgoup.com The presence and intensity of these bands are related to the number of anti-periplanar C-H bonds to the nitrogen lone pair. rsc.orgoup.com

Table 3: Characteristic IR Absorption Frequencies for Piperidine Derivatives

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1020 - 1250 |

| C=O (amide) | Stretch | 1630 - 1680 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles. This technique is invaluable for determining the absolute configuration of chiral centers and for observing the preferred conformation of the molecule in the crystalline form. nih.gov

For derivatives of this compound, X-ray crystallography can unequivocally establish the conformation of both the piperidine and cyclopentane (B165970) rings. nih.gov For instance, studies on similar piperidine derivatives have shown that the piperidine ring can adopt a chair, twist-boat, or half-chair conformation depending on the nature and substitution pattern of the molecule. researchgate.netnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. nih.govmdpi.com

Conformational Analysis of the Piperidine Ring and Cyclopentane Moiety

Chair and Boat Conformations and Energetic Preferences

The piperidine ring, like cyclohexane (B81311), can adopt several conformations, with the chair conformation being the most stable. ias.ac.in In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain. The chair conformation can undergo a "ring flip," where axial substituents become equatorial and vice versa. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. lumenlearning.com

The boat conformation is another possible arrangement for the piperidine ring. However, it is significantly higher in energy (less stable) than the chair conformation due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. acs.org A more stable, non-chair conformation is the twist-boat (or skew-boat) conformation, which is lower in energy than the pure boat form because it relieves some of the torsional and steric strain. nih.gov While less common, certain substitution patterns, particularly on the nitrogen atom, can favor these non-chair conformations. ias.ac.inresearchgate.net

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts a puckered shape. The two most common non-planar conformations are the "envelope" and "half-chair" (or "twist") conformations. libretexts.orgopenstax.org In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. lumenlearning.comlibretexts.org The half-chair has three adjacent atoms in a plane, with the other two displaced on opposite sides of the plane. These conformations are of similar energy and can rapidly interconvert through a process called pseudorotation. lumenlearning.com The energy barrier for this interconversion is very low. openstax.org

Table 4: Relative Energies of Cyclohexane and Cyclopentane Conformations

| Ring System | Conformation | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|---|

| Piperidine (similar to Cyclohexane) | Chair | 0 (most stable) | Low angle and torsional strain |

| Twist-Boat | ~23 | Reduced torsional strain compared to boat | |

| Boat | ~29 | Torsional and steric (flagpole) strain | |

| Cyclopentane | Envelope/Half-Chair | 0 (interconverting) | Balance between angle and torsional strain |

| Planar (hypothetical) | ~26 | High torsional strain |

Note: Energy values are approximate for the parent cycloalkanes and can be influenced by substituents.

Influence of Substituents on Ring Dynamics

The conformational preference of a substituent on a piperidine ring is a critical determinant of its energetic landscape. For 4-substituted piperidines, there is a dynamic equilibrium between two chair conformers, one with the substituent in an axial position and the other with it in an equatorial position.

The following table, while not specific to this compound, illustrates the general trend of increasing equatorial preference with increasing substituent size for 4-alkylpiperidines.

Table 1: Illustrative Conformational Free Energy Differences (ΔG°) for 4-Alkylpiperidines

| Substituent (R) | -ΔG° (kcal/mol) (Equatorial Preference) |

|---|---|

| Methyl | 1.7 |

| Ethyl | 1.8 |

| Isopropyl | 2.1 |

| tert-Butyl | >4.5 |

This table presents generalized data for analogous cyclohexane systems, which are known to be very similar to piperidines, to illustrate the principle of steric hindrance.

Based on these principles, the 4-(2-Cyclopentylethyl) group, being a large and sterically demanding substituent, would be expected to have a significant free energy difference, strongly favoring the equatorial conformation.

Computational Chemistry Approaches to Structural Characterization

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and analyze the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these in silico methods.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, one can determine the molecule's electron density and, from it, derive properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. Furthermore, DFT can be used to calculate other electronic properties like the dipole moment, which influences the molecule's solubility and intermolecular interactions.

While specific DFT data for this compound is not published, the table below provides a hypothetical representation of the kind of data that would be obtained from such a study, based on typical values for similar piperidine derivatives.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 1.2 D |

These values are illustrative and based on general knowledge of similar molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and intermolecular interactions. For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over time using a classical force field.

The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the piperidine ring atoms from a reference structure, one can assess the stability of the chair conformation over the simulation time. A stable RMSD value would indicate that the ring maintains its conformation.

Solvent Interactions: The simulation can show how the molecule interacts with the surrounding solvent molecules, providing insights into its solubility and the formation of hydrogen bonds.

Flexibility of the Substituent: The simulation would also illustrate the flexibility of the cyclopentylethyl side chain and its preferred orientations relative to the piperidine ring.

While a specific MD simulation study on this compound has not been reported, the results would be expected to confirm the strong preference for the equatorial conformation of the bulky substituent and provide a detailed picture of its dynamic behavior in a solution environment.

Structure Activity Relationship Sar and Molecular Design Principles of 4 2 Cyclopentylethyl Piperidine Analogues

General Principles of Piperidine-Based SAR

The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its prevalence is due to its synthetic tractability and its ability to present substituents in well-defined three-dimensional orientations, making it a versatile building block for drug design. researchgate.netmdpi.com The SAR of piperidine-based compounds is a well-explored field, providing foundational principles for designing new molecules. nih.govnih.gov

The nitrogen atom within the piperidine ring is rarely a passive component; it is a critical anchor for receptor binding. At physiological pH, this nitrogen is typically protonated, allowing it to form powerful ionic interactions, or salt bridges, with acidic amino acid residues like glutamate (B1630785) or aspartate in a receptor's binding pocket. nih.gov For instance, studies on sigma-1 (σ1) receptor ligands have shown that the protonated piperidine nitrogen forms an essential salt bridge with the Glu172 residue, which is crucial for high-affinity binding. nih.gov

Beyond simple ionic bonds, the positively charged nitrogen can engage in cation-π interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine within the target protein. researchgate.net This type of interaction is a significant force in molecular recognition. The basicity (pKa) of the nitrogen is a key parameter that can be fine-tuned through chemical modification to optimize these interactions. nih.gov Furthermore, the ability of the tertiary nitrogen to form a salt can enhance a compound's aqueous solubility, a desirable physicochemical property in drug development. researchgate.net

The biological activity and selectivity of piperidine-based ligands can be profoundly modulated by the pattern of substitution on the ring. Modifications can be made at the nitrogen atom or any of the carbon atoms.

N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in defining the compound's pharmacological profile. In a series of σ1 receptor ligands, replacing the N-substituent dramatically altered affinity. An N-methyl group resulted in high affinity, whereas larger groups like ethyl or a tosyl moiety, or even an unsubstituted N-H, led to a considerable decrease in binding. nih.gov This highlights the sensitivity of the binding pocket to the size and nature of the group at this position.

C-Substitution: The position, number, and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for orienting the molecule correctly within the binding site. nih.govresearchgate.net Introducing chiral centers can enhance biological activity and selectivity. researchgate.net For example, in the development of P2Y14 receptor antagonists, various conformationally constrained bridged piperidine analogues were synthesized, which involved creating bicyclic systems to lock the piperidine ring in specific conformations. These modifications led to measurable differences in receptor binding affinity, demonstrating that the ring's conformation is key to its interaction. nih.gov Furthermore, introducing unsaturation, changing the piperidine to a dihydropyridine (B1217469), has been shown to increase potency tenfold in certain compound series. dndi.org

| Compound/Modification | Target | Key Finding | Reference |

| N-Methylpiperidine Analogue | σ1 Receptor | High affinity (Ki = 7.9 nM) | nih.gov |

| N-Ethylpiperidine Analogue | σ1 Receptor | Reduced affinity | nih.gov |

| N-H Piperidine Analogue | σ1 Receptor | Significantly reduced affinity (Ki = 165 nM) | nih.gov |

| Bridged Piperidine (Quinuclidine) | P2Y14 Receptor | Maintained good binding affinity, suggesting a boat-like conformation is tolerated. | nih.gov |

| Dihydropyridine Analogue | Trypanosoma cruzi | 10-fold increase in potency compared to the saturated piperidine ring. | dndi.org |

Specific SAR Insights for the 2-Cyclopentylethyl Side Chain

The 4-(2-Cyclopentylethyl) substituent provides a distinct lipophilic side chain that interacts with hydrophobic regions of a target's binding site. The specific characteristics of both the cyclopentane (B165970) ring and the ethyl linker are crucial determinants of activity.

The cyclopentane ring is not planar. To alleviate torsional strain, it adopts a puckered conformation, most commonly the "envelope" shape, where four carbon atoms are in one plane and the fifth is out of plane. libretexts.org This conformational flexibility is not without limits, and the specific preferred conformation can influence how the entire side chain is presented to the receptor.

The orientation of substituents on the ring is critical. By analogy with other cycloalkane-containing drugs, the stereochemistry of the cyclopentane ring in 4-(2-Cyclopentylethyl)piperidine analogues is expected to have a substantial impact on biological activity. For example, studies on epothilone (B1246373) analogues containing a cyclopropane (B1198618) ring found that a change in the stereoconfiguration of the ring resulted in a significant loss of activity. nih.gov This suggests that only a specific conformation and orientation of the cyclopentane ring will allow for optimal interaction with a target protein. The inherent strain and conformational energy of the ring system are fundamental properties that influence its binding potential. acs.org

Length: The linker's length dictates the distance between the piperidine core and the terminal cyclopentyl group. This distance must be optimal to allow both ends of the molecule to engage their respective binding pockets simultaneously. In the development of various molecular agents, including PROTACs and other inhibitors, linker length is a well-established parameter for optimization. For some targets, activity is only observed above a certain minimum linker length. nih.govacs.org SAR studies of dopamine (B1211576) transporter (DAT) inhibitors based on a 4-(2-substituted-ethyl)piperidine scaffold underscore the importance of this two-carbon spacing. nih.gov

Flexibility: While some flexibility is necessary for the molecule to adopt the correct binding pose, excessive conformational freedom can be detrimental. A highly flexible linker increases the entropic penalty of binding, as more conformational states are accessible in the unbound state, which can lead to a weaker binding affinity. nih.gov Research into homodimeric prodrugs found that increasing linker length to enhance structural flexibility was a key strategy for enabling stable nano-assembly and improving efficacy. rsc.org Therefore, a balance must be struck; the linker must be flexible enough to allow for an induced fit but rigid enough to avoid a significant entropy penalty.

Rational Design of this compound Analogues for Target Specificity

The rational design of new analogues based on the this compound scaffold involves a systematic approach to modify its structure to enhance potency and selectivity for a specific biological target. This process integrates the SAR principles discussed above with modern computational chemistry techniques. nih.gov

A typical design strategy would begin with the core scaffold and explore modifications to its three key regions:

Piperidine Ring Decoration: Based on the target, substitutions would be introduced on the piperidine nitrogen. Small, lipophilic groups might be favored for interactions within a hydrophobic pocket, while hydrogen bond donors or acceptors could be introduced to engage specific residues. nih.gov Computational docking studies can predict which substitutions are likely to improve binding affinity. acs.org

Cyclopentyl Group Modification: The cyclopentane ring can be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) to probe the size constraints of the hydrophobic pocket. Furthermore, substituents can be added to the cyclopentane ring itself to create additional interaction points or to alter its conformational preference, potentially increasing affinity and selectivity.

Linker Optimization: The ethyl linker can be systematically altered. Its length can be varied by synthesizing analogues with propyl or butyl linkers to determine the optimal distance between the piperidine and cyclopentyl moieties. acs.orgresearchgate.net The linker's flexibility can also be constrained by introducing double bonds (alkenes) or incorporating it into a small ring system.

Bioisosteric Replacements and Pharmacophore Modeling

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. For the this compound scaffold, this can involve modifications to both the piperidine and cyclopentyl moieties.

Piperidine Ring Bioisosteres: The piperidine ring is a common motif in centrally active agents, often contributing to favorable pharmacokinetic properties. However, its metabolism, particularly oxidation at the positions adjacent to the nitrogen, can be a liability. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine ring with scaffolds like azaspiro[3.3]heptane has been explored to enhance metabolic stability and fine-tune lipophilicity. researchgate.net For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane can reduce lipophilicity, which may be beneficial for optimizing drug-like properties. researchgate.net The choice of bioisostere can also influence the vector and orientation of substituents, providing a means to explore new interaction space within a biological target. cambridgemedchemconsulting.comresearchgate.netresearchgate.net

Pharmacophore Modeling: Pharmacophore models define the essential steric and electronic features required for a molecule to interact with a specific biological target. For ligands containing a piperidine scaffold, such as those targeting sigma receptors, a common pharmacophore model includes a central basic nitrogen atom (a positive ionizable group) flanked by two hydrophobic regions. nih.govresearchgate.net The distance and relative orientation of these features are critical for high-affinity binding. nih.gov In the context of this compound analogues, the cyclopentylethyl group would likely occupy one of the hydrophobic pockets of the receptor, while the piperidine nitrogen serves as the key basic feature interacting with acidic residues like glutamate. nih.gov The development of new pharmacophore models, aided by the increasing availability of crystal structures of target proteins, allows for more accurate prediction of binding and the design of novel ligands with improved selectivity. nih.gov

| Feature | Description | Potential Role in this compound Analogues |

| Basic Amine | Typically a protonated nitrogen atom. | The piperidine nitrogen is expected to form a crucial ionic interaction with the biological target. nih.gov |

| Hydrophobic Group 1 | A non-polar moiety. | The cyclopentyl group likely occupies a primary hydrophobic pocket in the receptor. |

| Hydrophobic Group 2 | Another non-polar region. | Modifications to the piperidine ring or addition of other substituents could target a secondary hydrophobic pocket. |

| Hydrogen Bond Acceptors/Donors | Atoms capable of forming hydrogen bonds. | Introduction of polar functional groups can lead to specific hydrogen bonding interactions, enhancing affinity and selectivity. nih.gov |

Table 1: General Pharmacophore Features for Piperidine-Based Ligands and Their Application to this compound Analogues. This table is based on established pharmacophore models for piperidine-containing ligands targeting receptors like the sigma receptor.

Lipophilic Ligand Efficiency Optimization

Lipophilic Ligand Efficiency (LLE) is a crucial metric in drug discovery that balances the potency of a compound against its lipophilicity. wikipedia.orgsciforschenonline.org It is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org A high LLE value (typically >5) is often associated with a higher probability of success for a drug candidate, as it indicates that potency is achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target effects. nih.govacs.org

For CNS-active compounds like many piperidine derivatives, maintaining an optimal lipophilicity (logP between 2 and 3) is critical for crossing the blood-brain barrier while avoiding rapid metabolism. nih.gov In the optimization of this compound analogues, medicinal chemists would aim to increase potency (increase pIC50) while controlling or even decreasing logP. This can be achieved through strategies such as introducing polar functional groups or employing bioisosteric replacements that reduce lipophilicity. cambridgemedchemconsulting.com The analysis of LLE across a series of analogues can guide the selection of the most promising candidates for further development. sciforschenonline.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that drive activity.

Development of Predictive Models

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields). drugdesign.org

Various statistical methods are then employed to build the predictive model. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used for 3D-QSAR. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For piperidine derivatives, QSAR models have been successfully developed to predict their activity as acetylcholinesterase inhibitors and other biological targets. nih.govnih.gov The predictive power of these models is assessed through internal and external validation procedures to ensure their reliability. nih.govnih.gov

Identification of Key Molecular Descriptors

A crucial outcome of QSAR studies is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors provide quantitative insights into the SAR. For piperidine derivatives, key descriptors often relate to:

Topological and Shape Indices: These describe the size, shape, and branching of the molecule. For this compound analogues, the size and shape of the cyclopentylethyl group would be critical.

Electronic Descriptors: These include properties like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in electronic interactions. ucsb.edu

Hydrophobicity: Often represented by logP, this descriptor is crucial for membrane permeability and hydrophobic interactions with the target.

3D Field Descriptors (from CoMFA/CoMSIA): These quantify the steric and electrostatic fields around the molecule, highlighting regions where specific interactions are important for binding. nih.gov

The identification of these key descriptors allows medicinal chemists to prioritize which molecular properties to modify in order to enhance the desired biological activity.

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in elucidating the binding mode of this compound analogues at their biological targets and identifying the key intermolecular interactions that govern binding affinity.

Identification of Key Interactions (Hydrogen Bonding, Hydrophobic)

The binding of a ligand to its target is driven by a combination of non-covalent interactions. For this compound analogues, the following interactions are likely to be critical:

Ionic Interaction: The protonated piperidine nitrogen is expected to form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding site of targets like monoamine transporters or sigma receptors. nih.govnih.gov

Hydrogen Bonding: The piperidine nitrogen can also act as a hydrogen bond donor. ed.ac.uk The introduction of other functional groups, such as hydroxyl or amide moieties, can provide additional hydrogen bond donor and acceptor sites, leading to more specific and stronger interactions with the protein. nih.gov

Hydrophobic Interactions: The non-polar cyclopentylethyl group is well-suited to engage in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and phenylalanine within a hydrophobic pocket of the receptor. cambridgemedchemconsulting.com These interactions are a major driving force for binding.

π-π Stacking and Cation-π Interactions: If aromatic rings are introduced into the scaffold, they can participate in π-π stacking with aromatic residues in the receptor or cation-π interactions with the protonated piperidine nitrogen.

Molecular docking simulations can visualize these interactions in detail, providing a structural basis for the observed SAR and guiding the design of new analogues with enhanced affinity and selectivity. nih.govresearchgate.netnih.gov For example, docking studies of piperidine derivatives into the serotonin (B10506) transporter (SERT) have revealed key interactions with specific amino acid residues that are crucial for binding. researchgate.netnih.gov

| Interaction Type | Potential Residues Involved | Significance for this compound Analogues |

| Ionic Bond | Aspartate (Asp), Glutamate (Glu) | Anchors the ligand in the binding site via the piperidine nitrogen. nih.govnih.gov |

| Hydrogen Bond | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) | Provides specificity and contributes to binding affinity. nih.gov |

| Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe) | The cyclopentylethyl group is expected to be a major contributor to hydrophobic binding. cambridgemedchemconsulting.com |

Table 2: Predicted Key Molecular Interactions for this compound Analogues with Biological Targets. This table summarizes the likely interactions based on the chemical nature of the scaffold and general principles of ligand-receptor binding.

Prediction of Stereoselective Binding

The prediction of how stereoisomers of this compound analogues will bind to their target receptors is a critical aspect of modern drug design and discovery. The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral environments. Consequently, they can differentiate between the enantiomers of a chiral ligand, often leading to significant differences in binding affinity, efficacy, and even the nature of the pharmacological response.

Molecular modeling and computational chemistry have emerged as indispensable tools for predicting and rationalizing the stereoselective binding of ligands. These methods allow researchers to visualize and analyze the three-dimensional interactions between a ligand and its receptor at the atomic level. For analogues of this compound, which may possess chiral centers in both the piperidine ring and the cyclopentylethyl substituent, understanding these interactions is paramount for designing potent and selective therapeutic agents.

Principles of Stereoselective Recognition

The differential binding of stereoisomers arises from the fact that one enantiomer may form a more stable complex with the receptor than the other. This stability is governed by the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For one enantiomer, the key interacting groups may be optimally positioned to engage with complementary residues in the receptor's binding pocket. In contrast, its mirror-image counterpart may experience steric clashes or be unable to form the same favorable interactions, resulting in lower binding affinity.

For instance, studies on chiral piperidine derivatives targeting the sigma-1 (σ1) receptor have demonstrated significant enantioselectivity. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is a target for a variety of centrally acting drugs. The binding site of the σ1 receptor is known to be a well-defined, hydrophobic pocket with specific hydrogen bonding sites. Therefore, the precise orientation of substituents on the piperidine ring and its side chains is crucial for high-affinity binding.

Computational Prediction of Stereoselective Binding

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its receptor. This process involves placing the three-dimensional structure of the ligand into the binding site of the receptor and evaluating the energetics of the resulting complex. To predict stereoselective binding, the different stereoisomers of a this compound analogue are docked into the target receptor.

The general workflow for predicting stereoselective binding involves several key steps:

Receptor and Ligand Preparation: High-resolution three-dimensional structures of the target receptor are obtained from crystallographic or cryo-electron microscopy data. The structures of the different stereoisomers of the ligand are generated and their low-energy conformations are determined.

Molecular Docking: Each stereoisomer is docked into the active site of the receptor using specialized software. The docking algorithm samples a wide range of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

Analysis of Binding Poses: The predicted binding poses for each stereoisomer are analyzed to understand the key interactions with the receptor. This includes identifying hydrogen bonds, hydrophobic contacts, and any potential steric hindrances.

Binding Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to calculate the binding free energies for each stereoisomer, providing a more quantitative prediction of their relative affinities.

Illustrative Research Findings

While specific experimental data on the stereoselective binding of this compound analogues is not extensively available in the public domain, the principles can be illustrated by examining related structures. For example, research on other 4-substituted piperidines has consistently shown that stereochemistry plays a pivotal role in their affinity for various receptors.

In one study focusing on sigma receptor ligands, molecular dynamics simulations revealed that the introduction of a methyl group on the piperidine nitrogen led to enhanced lipophilic interactions within the receptor's binding pocket, thereby influencing affinity. nih.gov Similarly, the stereochemistry of substituents on the piperidine ring can dictate the orientation of the entire molecule within the binding site, leading to significant differences in binding affinity between diastereomers.

To illustrate how predicted binding data might be presented, the following hypothetical table shows the predicted binding affinities (Ki) for the (R)- and (S)-enantiomers of a hypothetical this compound analogue at the sigma-1 receptor, based on computational predictions.

| Compound | Stereoisomer | Predicted Ki (nM) | Key Predicted Interactions |

| Analogue A | (R)-enantiomer | 15.2 | Hydrogen bond with Glu172; Hydrophobic interactions with Phe107, Trp164 |

| Analogue A | (S)-enantiomer | 258.6 | Steric clash with Tyr103; Weaker hydrophobic interactions |

This table is for illustrative purposes and the data is not experimental.

The hypothetical data in the table suggests that the (R)-enantiomer of Analogue A has a significantly higher predicted affinity for the sigma-1 receptor than the (S)-enantiomer. The analysis of the predicted binding poses reveals that the (R)-enantiomer can form a crucial hydrogen bond and engage in more favorable hydrophobic interactions, while the (S)-enantiomer is predicted to experience a steric clash, which would destabilize its binding.

Pharmacological and Biological Investigations of 4 2 Cyclopentylethyl Piperidine and Analogues in Vitro and Preclinical Animal Models

Evaluation as σ1 Receptor Ligands

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Piperidine (B6355638) derivatives are a well-established class of compounds that exhibit affinity for σ1 receptors.

Radioligand Binding Assays

Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. In the context of σ1 receptor ligands, these assays typically involve the use of a radiolabeled ligand, such as ³H-pentazocine, which binds to the receptor. The affinity of a test compound is then determined by its ability to displace the radioligand, expressed as the inhibition constant (Ki).

While no direct binding data for 4-(2-Cyclopentylethyl)piperidine is available, studies on analogous 4-(2-aminoethyl)piperidine derivatives offer valuable structure-activity relationship (SAR) insights. For instance, a series of these analogues revealed that the nature of the substituent on the piperidine nitrogen plays a critical role in σ1 receptor affinity. nih.gov 1-Methylpiperidines within this series demonstrated particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov Conversely, analogues with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen showed considerably lower σ1 affinity. nih.gov

This suggests that a small, lipophilic substituent on the piperidine nitrogen of this compound might be favorable for σ1 receptor binding. The cyclopentylethyl group at the 4-position would occupy a hydrophobic region of the receptor's binding pocket. Molecular dynamics simulations of related compounds have shown that interactions with a lipophilic binding pocket consisting of amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 are significant for σ1 receptor affinity. nih.gov

| Compound/Analogue | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1 vs σ2) | Source |

| This compound | No data available | No data available | |

| 1-Methyl-4-(2-aminoethyl)piperidine Analogue | High | High | nih.gov |

| N-H-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |

| N-Tosyl-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |

| N-Ethyl-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |

Functional Assays (e.g., Calcium Mobilization)

Functional assays are employed to determine the effect of a ligand on receptor activity, for instance, whether it acts as an agonist or an antagonist. For σ1 receptors, which can modulate intracellular calcium (Ca²⁺) signaling, calcium mobilization assays are particularly relevant. nih.gov These assays measure changes in intracellular Ca²⁺ concentrations upon receptor activation or inhibition. nih.govnih.gov

There is currently no published data from functional assays, such as calcium mobilization studies, for this compound or its close structural analogues. Such studies would be necessary to characterize its functional activity at the σ1 receptor.

Studies on Enzyme Inhibition

The inhibitory potential of piperidine derivatives against various enzymes is an active area of research, with implications for a wide range of diseases.

| Compound/Analogue | Aromatase Inhibition (IC50/Ki) | Source |

| This compound | No data available | |

| 4-Cyclohexylaniline | Ki = 0.14 µM (competitive) | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (in vitro, rat brain)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov

No studies have been published on the in vitro inhibition of AChE or BuChE from rat brain by this compound. The inhibitory activity of piperidine derivatives against these enzymes is highly dependent on the specific substituents on the piperidine ring. For potent inhibition, moieties that can interact with the catalytic or peripheral anionic sites of the cholinesterases are typically required. Without such specific functional groups, it is difficult to predict the activity of this compound as a cholinesterase inhibitor.

Sphingosine Kinase 1 (SphK1) Inhibition (in vitro, mouse/rat models)

Sphingosine kinase 1 (SphK1) is a lipid kinase that plays a crucial role in cell proliferation, survival, and inflammation, making it an attractive target for cancer and inflammatory diseases. nih.gov

There is no available data on the inhibition of SphK1 by this compound in mouse or rat models. Structure-activity relationship studies of other piperidine-based SphK1 inhibitors have identified key structural features for potent inhibition. For example, the FTY720 analogue RB-005, which is 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov This compound features a long alkylphenyl tail and a primary amine, which are important for its inhibitory activity. The structural dissimilarity between RB-005 and this compound makes it challenging to infer the potential SphK1 inhibitory activity of the latter.

| Compound/Analogue | SphK1 Inhibition (IC50) | Source |

| This compound | No data available | |

| RB-005 (1-(4-octylphenethyl)piperidin-4-amine) | 3.6 µM | nih.gov |

Janus Kinase 2 (JAK2) Inhibition (binding studies)

The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate cell growth and survival. researchgate.net Aberrant JAK2 activity is implicated in various diseases, including myeloproliferative neoplasms and other cancers, making it a significant target for therapeutic inhibitors. nih.govfrontiersin.org

Piperidine and piperazine (B1678402) structures are common scaffolds in the design of JAK inhibitors. Research into 4-piperazinyl-2-aminopyrimidine derivatives has led to the discovery of potent dual inhibitors of JAK2 and Fms-like tyrosine kinase 3 (FLT3). nih.gov For instance, compound 14j from one such study demonstrated a balanced in vitro inhibitory activity against both JAK2 and FLT3, with an IC₅₀ value of 27 nM for JAK2. nih.gov This compound also showed potent antiproliferative effects against cancer cell lines. nih.gov

Type I JAK2 inhibitors, such as ruxolitinib (B1666119) and fedratinib, bind to the active conformation of the kinase, while type II inhibitors like CHZ-868 bind to the inactive state. frontiersin.orgnih.gov Studies on type II inhibitors have shown they can be effective against resistance to type I inhibitors. frontiersin.org Molecular docking studies of the type II inhibitor CHZ-868 revealed that its binding is stabilized by numerous hydrophobic interactions with residues in the binding pocket, including Leu 855, Val 863, and Leu 932. frontiersin.org While direct binding data for this compound on JAK2 is not available, the established activity of related piperidine and piperazine structures suggests that it could potentially interact with the ATP-binding site of JAK2.

Table 1: JAK2 Inhibition by Analogous Piperazine/Piperidine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 14j (4-piperazinyl-2-aminopyrimidine derivative) | JAK2 | 27 nM | nih.gov |

| Fedratinib | JAK2 | 3 nM | nih.gov |

| AG490 | JAK2 | ~4-5 µM (colony formation) | nih.gov |

Modulation of Neurotransmitter Systems (Preclinical Animal Models)

Piperidine derivatives are well-known for their significant effects on the central nervous system (CNS), with various compounds demonstrating potential as antidepressants, anxiolytics, and antipsychotics. anadolu.edu.tr

The dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (5-HTT or SERT) are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. nih.govnih.gov The piperidine moiety is a core structural feature in many DAT and 5-HTT inhibitors.

Research on piperazine analogues of GBR 12935, a potent DAT inhibitor, has shown that modifications to the piperazine ring can lead to compounds with high affinity and selectivity for DAT. nih.gov For example, certain modified GBR analogues displayed substantially higher selectivity for the dopamine reuptake site over the serotonin reuptake site. nih.gov Conversely, other studies have focused on developing piperazine-based selective serotonin reuptake inhibitors (SSRIs). nih.gov For instance, compounds modeled after fluoxetine, which incorporate a piperazine moiety, have shown micromolar affinity for the serotonin reuptake transporter. nih.gov While specific data for this compound is not available, the structural similarities to known DAT and 5-HTT inhibitors suggest it could possess activity at these transporters.

Table 2: DAT and 5-HTT Inhibition by Analogous Piperidine/Piperazine Derivatives

| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Modified GBR Analogues (e.g., 8, 10) | DAT | High Affinity (specific values not detailed) | nih.gov |

| Modified Fluoxetine Analogues (e.g., 10, 11, 12) | SERT | 1.45 µM - 9.56 µM | nih.gov |

The antidepressant potential of novel compounds is often evaluated in preclinical models such as the tail suspension test (TST) and the forced swimming test (FST) in mice. anadolu.edu.tranadolu.edu.tr A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

A study on a series of novel piperidine derivatives found that several compounds significantly decreased the immobility time of mice in both the TST and a modified FST. anadolu.edu.tranadolu.edu.tr Specifically, compounds designated as 2c, 2d, 2e, and 2f were effective in these assays, suggesting antidepressant-like properties. anadolu.edu.tranadolu.edu.tr Furthermore, in the modified FST, some of these compounds selectively increased either swimming or climbing times, which can provide clues about their neurochemical mechanisms. anadolu.edu.tr For example, increased swimming is often associated with serotonergic activity, while increased climbing is linked to catecholaminergic systems. anadolu.edu.tr

To understand the mechanisms behind observed behavioral effects, further studies often investigate the involvement of specific neurotransmitter systems. anadolu.edu.trnih.gov The antidepressant-like effects of many drugs are mediated through the monoaminergic (serotonin, dopamine, norepinephrine) and, in some cases, the opioidergic systems. anadolu.edu.trnih.gov

For the aforementioned active piperidine derivatives (2c-2f ), mechanistic studies were conducted. anadolu.edu.tr The antidepressant-like effects of compounds 2c and 2e were reversed by pretreatment with a serotonin depleting agent, indicating a reliance on the serotonergic system. anadolu.edu.tr In contrast, the effects of compounds 2d and 2f were abolished by a catecholamine depleting agent, pointing to the involvement of dopamine and/or norepinephrine (B1679862) pathways. anadolu.edu.tr Interestingly, pretreatment with naloxone, an opioid receptor antagonist, reversed the antidepressant-like effects of all four derivatives, suggesting a crucial role for the opioidergic system in their mechanism of action. anadolu.edu.tranadolu.edu.tr

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (in vitro)

The piperidine scaffold is present in numerous compounds investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of cell growth and the induction of cytotoxicity. nih.govwho.intnih.gov

The anti-proliferative activity of piperidine derivatives has been evaluated across a wide range of human cancer cell lines. In one study, a series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogues were tested against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov The results indicated that the tetrahydropyridine analogues were generally more potent than the saturated piperidine derivatives. nih.gov

Another study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which were identified as a novel class of tubulin inhibitors. nih.gov The most active compound from this series, 12a , exhibited a GI₅₀ (concentration for 50% growth inhibition) of 120 nM in the DU-145 prostate cancer cell line. nih.gov Similarly, novel phenacyl derivatives of alkyl piperidines have been synthesized and explored for their cytotoxic potential using the brine shrimp lethality assay, a preliminary screen for cytotoxicity. nih.govwho.int Furthermore, some piperidine nitroxides, such as TEMPOL, have shown a greater ability to inhibit the growth of neoplastic cells compared to non-neoplastic cells. researchgate.net

Table 3: Anti-proliferative/Cytotoxic Activity of Analogous Piperidine Derivatives

| Compound Class/Derivative | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (12a) | DU-145 (Prostate) | 120 nM | nih.gov |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780, SW1573, WiDr | Potent (specific values vary) | nih.gov |

| Microsclerodermin A (Cyclic peptide with piperidine-like elements) | AsPC-1 (Pancreatic) | 2.3 µM | mdpi.com |

| Homophymines A-E | PC3 (Prostate), OV3 (Ovarian) | 2-100 nM | mdpi.com |

Free Radical Scavenging Properties and Oxidative Stress Modulation